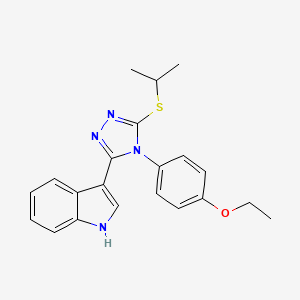
3-(4-(4-ethoxyphenyl)-5-(isopropylthio)-4H-1,2,4-triazol-3-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-ETHOXYPHENYL)-5-(PROPAN-2-YLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-ETHOXYPHENYL)-5-(PROPAN-2-YLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of isothiocyanates with hydrazides to form 1,2,4-triazoles . Another approach includes the reaction of 1,3,4-oxadiazoles with hydrazine . The reaction conditions often require the use of solvents such as pyridine and catalysts like sodium borohydride .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-ETHOXYPHENYL)-5-(PROPAN-2-YLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Substitution: Substitution reactions, such as S-alkylation, can introduce new alkyl groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride in pyridine is frequently used for reduction reactions.
Substitution: Alkyl halides are often used in substitution reactions to introduce alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, S-alkylation of the triazole thiol can produce various alkylated derivatives .
Scientific Research Applications
3-[4-(4-ETHOXYPHENYL)-5-(PROPAN-2-YLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(4-ETHOXYPHENYL)-5-(PROPAN-2-YLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound binds to multiple receptors with high affinity, which can modulate various biological processes . The exact molecular targets and pathways depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
- 2-(4-ethoxyphenyl)propan-2-ol
- 2-{[4-(4-ETHOXYPHENYL)-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE
Uniqueness
What sets 3-[4-(4-ETHOXYPHENYL)-5-(PROPAN-2-YLSULFANYL)-4H-1,2,4-TRIAZOL-3-YL]-1H-INDOLE apart from similar compounds is its unique combination of the ethoxyphenyl and propan-2-ylsulfanyl groups attached to the triazole ring
Properties
Molecular Formula |
C21H22N4OS |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
3-[4-(4-ethoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]-1H-indole |
InChI |
InChI=1S/C21H22N4OS/c1-4-26-16-11-9-15(10-12-16)25-20(23-24-21(25)27-14(2)3)18-13-22-19-8-6-5-7-17(18)19/h5-14,22H,4H2,1-3H3 |
InChI Key |
ACFHFJWGYDSOEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SC(C)C)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















